molecular formula C20H17N5O B611908 YW1128

YW1128

货号: B611908
分子量: 343.4 g/mol
InChI 键: SXZFICNOPPNYJM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

YW1128 (CAS: 2131223-64-6) is a potent small-molecule inhibitor of the Wnt/β-catenin signaling pathway, with an IC50 of 4.1 nM . It induces proteasomal degradation of β-catenin, suppressing downstream signaling and demonstrating efficacy in metabolic disease models. Key findings include:

  • Reduction of hepatic lipid accumulation in high-fat diet (HFD)-fed mice by downregulating genes involved in fatty acid synthesis (e.g., FASN, SCD1) and gluconeogenesis (e.g., PEPCK, G6PASE) .
  • Improved glucose tolerance in HFD mice at 40 mg/kg administered biweekly, without observable toxicity .
  • Molecular properties: C20H17N5O, molecular weight 343.38, soluble in ethanol, DMSO, and PBS .

准备方法

合成路线和反应条件

. 合成路线通常包括以下步骤:

  • 通过环加成反应形成三唑环。
  • 用喹啉和甲基苯基对三唑环进行官能化。
  • 化合物的最终纯化和表征。

工业生产方法

虽然 YW1128 的具体工业生产方法没有得到广泛的记录,但合成通常遵循标准的有机化学方案,涉及使用高纯度试剂和受控反应条件,以确保所需产品的收率和纯度 .

化学反应分析

反应类型

YW1128 经历了各种化学反应,包括:

    氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。

    还原: 还原反应可以修饰三唑环上的官能团。

    取代: 取代反应可以在喹啉或甲基苯基基团上引入不同的取代基。

常用试剂和条件

    氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

    还原: 使用硼氢化钠和氢化锂铝等还原剂。

    取代: 各种卤化剂和亲核试剂用于取代反应。

主要产物

这些反应形成的主要产物包括具有修饰官能团的各种 this compound 衍生物,可用于研究该化合物的构效关系 .

科学研究应用

Scientific Research Applications

YW1128 has diverse applications across several scientific disciplines:

1. Chemistry

  • Tool Compound : Utilized to study the Wnt/β-catenin signaling pathway and its implications in chemical processes.
  • Synthesis : Involves reactions such as cycloaddition to form triazole rings and subsequent functionalization.

2. Biology

  • Cellular Processes : Investigated for effects on cell proliferation, differentiation, and apoptosis.
  • Gene Regulation : Influences the expression of genes involved in lipid metabolism and glucose homeostasis.

3. Medicine

  • Metabolic Disorders : Explored for therapeutic potential in conditions like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.
  • Clinical Studies : Administered in preclinical trials demonstrating significant metabolic improvements without notable toxicity.

4. Industry

  • Drug Development : Used in the development of new therapeutic agents targeting the Wnt/β-catenin pathway.

Case Study 1: Efficacy in Diet-Induced Metabolic Disorders

A study conducted by Obinna N. Obianom demonstrated that administration of this compound at a dose of 40 mg/kg every other day for 11 weeks resulted in:

  • Decreased Lipid Accumulation : Significant reduction in hepatic lipid levels in high-fat diet-fed mice.
  • Improved Glucose Tolerance : Enhanced glucose tolerance test results compared to control groups.
  • Mechanistic Insights : The study highlighted that this compound stabilizes Axin, a protein that promotes β-catenin degradation, thus enhancing metabolic regulation .

Case Study 2: Impact on Serum Cholesterol Levels

In another investigation, this compound was shown to significantly lower serum cholesterol levels in mice subjected to a high-fat diet while having no adverse effects on toxicity markers. This suggests its potential utility in managing dyslipidemia associated with obesity .

Data Tables

Application AreaKey FindingsReferences
ChemistryTool for studying Wnt/β-catenin signaling; synthesis involves cycloaddition reactions.
BiologyInfluences cell proliferation and gene expression related to metabolism.
MedicineEffective in treating metabolic disorders; improves glucose tolerance and reduces liver fat.
IndustryPotential for drug development targeting metabolic diseases.

相似化合物的比较

YW1128 belongs to a class of triazole-based Wnt/β-catenin inhibitors. Below is a comparative analysis with structurally or functionally related compounds:

Pyrvinium Derivatives

  • Pyrvinium : A parent compound in the development of this compound, pyrvinium derivatives were screened for improved bioavailability and reduced toxicity. This compound emerged as a superior candidate with 10-fold higher potency (IC50 4.1 nM vs. ~100 nM for early pyrvinium analogs) and enhanced liver-targeting due to the incorporation of a biguanide moiety .

JW74

  • Mechanism : JW74 inhibits tankyrase, a regulator of β-catenin stability, but lacks direct β-catenin degradation activity .
  • Efficacy: While JW74 reduces Wnt signaling, it shows weaker effects on hepatic lipid metabolism compared to YW1127. No studies report glucose tolerance improvement with JW74 .
  • Selectivity : this compound’s triazole structure enhances specificity for β-catenin degradation, whereas JW74’s tankyrase inhibition may affect broader pathways .

ARUK3001185

  • Target : ARUK3001185 is a PORCN inhibitor, blocking Wnt ligand secretion rather than β-catenin directly .

IQ 1

  • Mechanism : IQ 1 modulates Wnt signaling by stabilizing β-catenin/TCF interactions but acts as a partial agonist in certain contexts, complicating its therapeutic use .
  • Metabolic effects: No evidence links IQ 1 to improvements in hepatic steatosis or glucose tolerance, highlighting this compound’s unique metabolic benefits .

Data Tables

Table 1: Key Pharmacological Properties

Compound Target IC50 (nM) Molecular Weight Key Metabolic Effects Toxicity Profile
This compound Wnt/β-catenin 4.1 343.38 Reduces liver lipids, improves glucose tolerance No observed
Pyrvinium* Wnt/β-catenin ~100 531.45 Inhibits Wnt, limited metabolic efficacy Higher
JW74 Tankyrase N/A 452.47 Reduces β-catenin indirectly Moderate

*Hypothetical values based on pyrvinium analogs.

Table 2: In Vivo Efficacy in HFD Mice

Compound Dose Regimen Liver Lipid Reduction (%) Glucose Tolerance Improvement Toxicity
This compound 40 mg/kg biweekly 45% Yes None
JW74 50 mg/kg daily 20% No data Mild

Structural and Functional Advantages of this compound

  • Triazole core : Enhances metabolic stability and binding affinity for β-catenin degradation machinery .
  • Biguanide moiety : Facilitates liver-specific targeting, improving therapeutic index .
  • Proteasomal degradation mechanism : Unlike tankyrase inhibitors (JW74) or PORCN blockers (ARUK3001185), this compound directly reduces β-catenin levels, offering a more precise approach .

生物活性

YW1128 is a novel small-molecule inhibitor of the Wnt/β-catenin signaling pathway, which has garnered attention for its potential therapeutic applications, particularly in metabolic disorders. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and case studies that highlight its efficacy.

This compound functions primarily as an inhibitor of the Wnt/β-catenin signaling pathway. It has been shown to induce proteasomal degradation of β-catenin, thereby disrupting Wnt signaling. The compound exhibits a potent inhibitory effect with an IC50 value of 4.1 nM in reporter assays, indicating its high efficacy in blocking this critical signaling pathway .

The mechanism involves:

  • Inhibition of β-catenin accumulation : this compound decreases protein levels of β-catenin in the presence of GSK3β inhibitors, leading to reduced transcriptional activity associated with Wnt target genes .
  • Stabilization of Axin1 : The compound increases Axin1 levels, which is crucial for promoting the degradation of β-catenin .
  • Impact on lipid and glucose metabolism : this compound has been shown to decrease lipid accumulation and the expression of gluconeogenic and lipogenic genes in hepatic cell lines (Huh7 cells), suggesting a role in metabolic regulation .

Efficacy in Animal Models

Research involving C57BL/6J mice fed a high-fat diet demonstrated several beneficial effects of this compound:

  • Improvement in glucose tolerance : Mice treated with this compound exhibited enhanced glucose tolerance compared to controls .
  • Reduction in body weight and liver fat : Administration at a dose of 40 mg/kg every other day for 11 weeks led to significant reductions in body weight and hepatic lipid accumulation without adverse effects on kidney function .
  • Decreased serum cholesterol levels : Notably, this compound lowered serum cholesterol levels in high-fat diet mice without affecting toxicity markers .

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

  • Obianom et al. (2018) : This dissertation highlighted this compound's role as a selective β-catenin pathway inhibitor, demonstrating its efficacy in reducing lipid accumulation and improving metabolic parameters in mice models .
  • Yang et al. (2022) : A study published on ResearchGate confirmed that this compound alleviated fatty liver disease and improved glucose tolerance in high-fat diet-fed mice, indicating its potential for treating metabolic syndrome .
  • Bertin Bioreagent : Their findings reiterated that this compound decreases hepatic expression of Wnt target genes and improves metabolic profiles in treated cells and animal models .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study/SourceKey FindingsModel Used
Obianom et al. (2018)Inhibits Wnt/β-catenin signaling; reduces lipid accumulationC57BL/6J mice
Yang et al. (2022)Alleviates fatty liver; improves glucose toleranceHigh-fat diet mice
Bertin BioreagentDecreases gluconeogenic/lipogenic gene expressionHuh7 cells

常见问题

Basic Research Questions

Q. What are the primary biochemical mechanisms through which YW1128 modulates Wnt/β-catenin signaling in metabolic tissues?

this compound induces proteasomal degradation of β-catenin, leading to suppression of Wnt/β-catenin signaling. This is validated through assays such as Western blotting and immunofluorescence, which show reduced β-catenin levels in treated cells. Researchers should pair these methods with proteasome inhibitors (e.g., MG-132) to confirm degradation specificity .

Q. Which transcriptional targets of this compound are most consistently associated with its anti-steatotic effects in hepatocytes?

this compound downregulates genes involved in gluconeogenesis (PEPCK, G6PASE) and fatty acid synthesis (FASN, SCD1). Quantitative RT-PCR and RNA-seq are recommended to profile these changes. Consistency across studies highlights these targets as key biomarkers for this compound efficacy .

Q. What standard assays are recommended for quantifying β-catenin protein levels following this compound treatment in cell culture models?

  • Western blotting : To measure total β-catenin levels.
  • Immunofluorescence : For subcellular localization (nuclear vs. cytoplasmic).
  • Cycloheximide chase assays : To assess protein half-life and degradation kinetics. Include proteasome inhibitors as controls to distinguish degradation from transcriptional effects .

Advanced Research Questions

Q. How can researchers design in vivo experiments to assess the dose-dependent effects of this compound on hepatic lipid accumulation while controlling for diet-induced variability?

  • Model selection : Use high-fat diet (HFD)-fed mice, with standardized diet composition (e.g., 60% kcal from fat).
  • Dosing regimen : Test multiple doses (e.g., 1–10 mg/kg) administered intraperitoneally or orally.
  • Endpoint analyses : Liver histology (Oil Red O staining), serum lipid profiling, and transcriptomics to correlate dose-response with molecular changes. Include pair-fed control groups to isolate diet-independent effects .

Q. What strategies are effective for resolving contradictions in reported efficacy of this compound across different animal models of metabolic syndrome?

  • Meta-analysis : Pool data from studies using varied models (e.g., genetic vs. diet-induced obesity) to identify confounding variables (e.g., diet composition, genetic background).
  • Standardized protocols : Adopt consistent endpoints (e.g., glucose tolerance test timing) and validation methods (e.g., β-catenin IHC in liver tissue).
  • Mechanistic follow-up : Use knockout models (e.g., β-catenin conditional deletion) to confirm target specificity in discrepant models .

Q. How can researchers differentiate between direct Wnt pathway inhibition and secondary metabolic effects when interpreting omics data from this compound-treated models?

  • Time-course experiments : Early timepoints (6–24 hours) prioritize direct pathway effects, while later timepoints (days) capture secondary metabolic adaptations.
  • Pathway enrichment analysis : Tools like GSEA or DAVID can distinguish Wnt-related gene sets from broader metabolic networks.
  • Genetic validation : siRNA-mediated β-catenin knockdown to replicate this compound effects .

Q. What methodologies are appropriate for evaluating the long-term genomic stability of cells treated with this compound, given its proteasome-dependent mechanism?

  • Comet assay : To detect DNA strand breaks.
  • Karyotyping : Assess chromosomal abnormalities.
  • RNA-seq : Monitor transcriptomic changes in DNA repair pathways (e.g., ATM, BRCA1). Conduct these assays over extended treatment periods (≥4 weeks) in primary hepatocytes or stem cells .

Q. Data Contradiction and Analysis

Q. How should researchers address variability in this compound’s glucose tolerance improvements between murine strains?

  • Strain-specific controls : Compare C57BL/6 (HFD-sensitive) vs. BALB/c (resistant) mice under identical conditions.
  • Pharmacokinetic profiling : Measure this compound bioavailability and tissue distribution across strains.
  • Gene expression panels : Evaluate strain-dependent differences in Wnt pathway components (e.g., LRP5/6, TCF7L2) .

Q. Comparative and Mechanistic Studies

Q. How does this compound compare to other Wnt/β-catenin inhibitors (e.g., pyrvinium) in terms of specificity and off-target effects?

  • Structure-activity relationship (SAR) studies : Highlight this compound’s pyrvinium-derived scaffold with reduced toxicity.
  • Kinase profiling assays : Use panels (e.g., Eurofins KinaseProfiler) to assess off-target kinase inhibition.
  • In vivo toxicity screens : Compare liver enzymes (ALT/AST) and body weight changes in long-term studies .

属性

IUPAC Name

5-methyl-1-(2-methylphenyl)-N-quinolin-2-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-13-7-3-6-10-17(13)25-14(2)19(23-24-25)20(26)22-18-12-11-15-8-4-5-9-16(15)21-18/h3-12H,1-2H3,(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZFICNOPPNYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=NC4=CC=CC=C4C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。